4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid
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Overview
Description
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is a complex organic compound that features a combination of functional groups, including a bromo, cyano, and tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: Introduction of the bromo group to the phenol ring.
Cyanation: Conversion of the bromo group to a cyano group.
Formation of the Azepane Ring: Cyclization to form the azepane ring structure.
Introduction of the tert-butoxycarbonyl Group: Protection of the amine group using tert-butoxycarbonyl chloride.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromo group with other nucleophiles.
Hydrolysis: Removal of the tert-butoxycarbonyl protecting group under acidic conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium azide or thiols.
Hydrolysis: Use of hydrochloric acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary amines.
Scientific Research Applications
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the azepane ring can interact with biological receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-2-cyanophenoxy)-1-azepane-4-carboxylic acid: Lacks the tert-butoxycarbonyl group.
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Contains a piperidine ring instead of an azepane ring.
4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-3-carboxylic acid: The carboxylic acid group is positioned differently.
Uniqueness
The presence of the tert-butoxycarbonyl group in 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid provides unique reactivity and protection for the amine group, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-bromo-2-cyanophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5/c1-18(2,3)27-17(25)22-9-4-7-19(8-10-22,16(23)24)26-15-6-5-14(20)11-13(15)12-21/h5-6,11H,4,7-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGDHIDECYAZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)OC2=C(C=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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